Oxpheneridine is derived from the morphinan class of compounds, which includes well-known opioids such as morphine and codeine. It is classified under the broader category of opioid analgesics, which are substances that bind to opioid receptors in the brain and spinal cord to modulate pain perception. The chemical structure of Oxpheneridine allows it to interact with various opioid receptors, contributing to its analgesic effects.
The synthesis of Oxpheneridine involves several key steps that typically include:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, maintaining an appropriate reaction temperature can significantly influence the formation of desired products versus by-products.
The molecular structure of Oxpheneridine can be described using its chemical formula and structural representation:
Oxpheneridine features a complex three-dimensional structure characterized by:
The stereochemistry of Oxpheneridine plays a crucial role in its interaction with opioid receptors, impacting both efficacy and safety profiles.
Oxpheneridine participates in various chemical reactions relevant to its pharmacological activity:
Understanding these reactions is vital for predicting the drug's behavior in biological systems.
The mechanism of action of Oxpheneridine involves:
This mechanism highlights how Oxpheneridine mimics natural endorphins but with tailored properties for therapeutic use.
Oxpheneridine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Oxpheneridine has several scientific applications:
The ongoing research into Oxpheneridine underscores its relevance in both clinical settings and pharmaceutical development efforts aimed at addressing pain management challenges while minimizing risks associated with traditional opioids.
The mid-20th century witnessed fervent research into synthetic opioids to address limitations of morphine-derived analgesics. Oxpheneridine emerged during this era as a structural analogue of pethidine (meperidine), a prototypical 4-phenylpiperidine derivative synthesized in 1939 by Otto Eisleb at Farbwerke Hoechst [1] [3]. Its synthesis, first documented by Perrine and Eddy in 1956, involved the alkylation of normeperidine (N-desmethylpethidine) with styrene oxide, yielding ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate [4]. This modification introduced a polar β-hydroxy phenethyl group at the piperidine nitrogen—a deliberate effort to modulate pharmacological properties like receptor affinity and metabolic stability [4].
Oxpheneridine belonged to a family of pethidine derivatives explored for enhanced analgesia or reduced side effects. Key analogues included:
Table 1: Structural Comparison of Oxpheneridine with Key Analogues
Compound | R Group (N-Substituent) | 4-Position | Key Modifications |
---|---|---|---|
Pethidine | -CH₃ | -CO₂CH₂CH₃ | Prototype |
Oxpheneridine | -CH₂CH(OH)C₆H₅ | -CO₂CH₂CH₃ | β-Hydroxy phenethyl group |
Phenoperidine | -CH₂CH₂C₆H₅ | -CO₂CH₂CH₃ | Phenethyl group |
Ketobemidone | -CH₃ | -C(O)CH₃ | Ketone + m-hydroxyphenyl |
The 4-phenylpiperidine scaffold became a cornerstone of opioid design due to its synthetic versatility and adaptability to structure-activity relationship (SAR) studies. Key developments included:
Table 2: Evolution of 4-Phenylpiperidine Derivatives
Era | Compound Class | Example | Structural Motif | Clinical Application |
---|---|---|---|---|
1940s | Pethidine-like | Pethidine | 4-Carbethoxy, N-methyl | Perioperative analgesia |
1950s | Hydroxy/keto-modified | Oxpheneridine | N-(2-hydroxy-2-phenethyl) | Experimental analgesic |
1960s | Anilidopiperidines | Fentanyl | 4-Anilido-N-phenethyl | Anesthesia/analgesia |
1980s+ | Heterofunctionalized | Paroxetine | 4-(p-Fluorophenyl), piperazine | Antidepressant |
The 1958 UNODC Expert Committee on Addiction-Producing Drugs critically evaluated synthetic opioids, including oxpheneridine [9]. Key findings driving its discontinuation were:
The report concluded oxpheneridine lacked advantages over existing opioids, stating: “no satisfactory evidence had been produced of non-addicting properties... and some evidence was now available presumptive of its having addiction-producing properties” [9]. Consequently, it was abandoned without advancing to human trials—a footnote in the broader narrative of 4-phenylpiperidine optimization.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7